molecular formula C11H14O2 B086054 2-tert-Butylbenzoic acid CAS No. 1077-58-3

2-tert-Butylbenzoic acid

Cat. No.: B086054
CAS No.: 1077-58-3
M. Wt: 178.23 g/mol
InChI Key: ZDFKSZDMHJHQHS-UHFFFAOYSA-N
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Description

2-tert-Butylbenzoic acid is an organic compound with the chemical formula C₁₁H₁₄O₂. It appears as a colorless to pale yellow crystal or crystalline powder with a special aromatic odor. This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but it is insoluble in water . It is commonly used as a chemical reagent in the manufacture of pharmaceuticals and pesticides .

Scientific Research Applications

2-tert-Butylbenzoic acid has diverse applications in scientific research:

Safety and Hazards

2-tert-Butylbenzoic acid is harmful if swallowed and may damage fertility or the unborn child . It can cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Relevant Papers One relevant paper is “Steric effects and steric inhibition of resonance: structure and ionization of this compound” which provides a quantitative evaluation of the steric effects and resonance in this compound .

Mechanism of Action

Mode of Action

As a benzoic acid derivative, it may act as a weak acid, donating a proton (H+) in physiological conditions. This can influence the pH of the local environment and potentially affect the function of enzymes and other proteins. The tert-butyl group may also contribute to the steric hindrance, affecting the compound’s interaction with its targets .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-tert-Butylbenzoic acid is limited . Its distribution in the body may be influenced by its lipophilicity, and it is likely metabolized in the liver The compound is expected to be excreted in urine and feces.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the local environment can affect the ionization state of the compound, which may influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion.

Preparation Methods

The preparation of 2-tert-Butylbenzoic acid typically involves the reaction of O-methyl benzoic acid with tert-butyl lithium. This reaction introduces a tert-butyl group into the ortho position of the toluic acid . The reaction conditions generally require a controlled environment to ensure the proper introduction of the tert-butyl group.

Chemical Reactions Analysis

2-tert-Butylbenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-tert-Butylbenzoic acid can be compared with other similar compounds such as:

    4-tert-Butylbenzoic acid: This compound has the tert-butyl group in the para position instead of the ortho position.

    3-tert-Butylbenzoic acid: This compound has the tert-butyl group in the meta position.

    Benzoic acid: The parent compound without any tert-butyl group.

The uniqueness of this compound lies in the specific positioning of the tert-butyl group, which influences its chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

2-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFKSZDMHJHQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901593
Record name 2-(1,1-Dimethylethyl)benzoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-58-3, 1320-16-7
Record name o-tert-Butylbenzoic acid
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Record name tert-Butylbenzoic acid (mixed isomers)
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Record name 1077-58-3
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Record name Benzoic acid, (1,1-dimethylethyl)-
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Record name 2-(1,1-Dimethylethyl)benzoic acid
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Record name tert-butylbenzoic acid
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Record name O-TERT-BUTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the conformational flexibility of the isopropyl group in 2-isopropylbenzoic acid contrast with 2-tert-butylbenzoic acid, and how does this affect their respective acidities?

A: Unlike the tert-butyl group, the isopropyl group in 2-isopropylbenzoic acid retains some conformational flexibility. While the tert-butyl group forces a non-planar conformation in this compound, 2-isopropylbenzoic acid can adopt two different planar conformations in equilibrium, similar to 2-methylbenzoic acid []. This flexibility diminishes the steric effects on the carboxyl group and results in a smaller impact on gas-phase acidity compared to the tert-butyl analogue. The gas-phase acidity difference between the two isomers can be partly attributed to the stronger pole/induced dipole interaction in the 2-tert-butylbenzoate anion due to the higher polarizability of the tert-butyl group [].

Q2: What spectroscopic techniques are useful for studying the conformational preferences of this compound and its isomers?

A: Infrared (IR) spectroscopy provides valuable insights into the conformational preferences of these compounds. The IR spectrum of this compound in tetrachloromethane confirms its non-planar conformation, contrasting with the planar conformations observed in 2-methylbenzoic acid and 2-isopropylbenzoic acid [, ]. Analyzing specific IR spectral features can provide information about the orientation of the carboxyl group relative to the aromatic ring, reflecting the influence of steric effects imposed by the substituents.

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